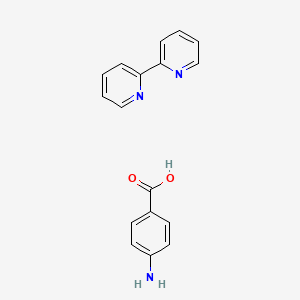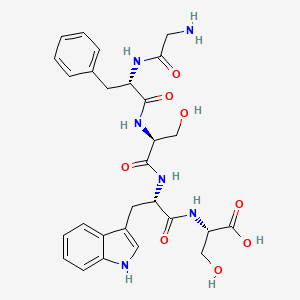
tert-Butyl 2-(2-chlorophenyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 2-(2-chlorophenyl)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity. This compound is characterized by the presence of a tert-butyl ester group and a 2-chlorophenyl substituent on the pyrrolidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(2-chlorophenyl)pyrrolidine-1-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 2-chlorobenzylamine with tert-butyl 2-pyrrolidinecarboxylate in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Tert-Butyl 2-(2-chlorophenyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: The 2-chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride (LiAlH4); reactions are usually performed in anhydrous ether or THF under inert atmosphere.
Substitution: Amines, thiols; reactions can be conducted in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tert-Butyl 2-(2-chlorophenyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(2-chlorophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Tert-Butyl 2-(2-chlorophenyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-Butyl 2-(4-chlorophenyl)pyrrolidine-1-carboxylate: Similar structure but with a different position of the chlorine substituent.
Tert-Butyl 2-(2-bromophenyl)pyrrolidine-1-carboxylate: Similar structure but with a bromine substituent instead of chlorine.
Tert-Butyl 2-(2-fluorophenyl)pyrrolidine-1-carboxylate: Similar structure but with a fluorine substituent instead of chlorine.
The uniqueness of this compound lies in its specific substituent pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-chlorophenyl group may impart distinct properties compared to other halogenated derivatives.
Propiedades
Número CAS |
823190-03-0 |
|---|---|
Fórmula molecular |
C15H20ClNO2 |
Peso molecular |
281.78 g/mol |
Nombre IUPAC |
tert-butyl 2-(2-chlorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H20ClNO2/c1-15(2,3)19-14(18)17-10-6-9-13(17)11-7-4-5-8-12(11)16/h4-5,7-8,13H,6,9-10H2,1-3H3 |
Clave InChI |
HPUIIKSGPVQLAO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC1C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



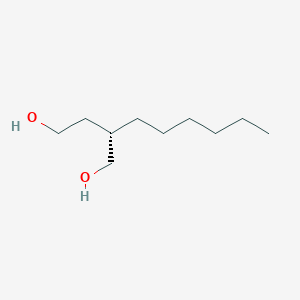
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B14211053.png)
![2,2'-[(Pyridazin-3-yl)methylene]bis(6-tert-butyl-4-methylphenol)](/img/structure/B14211054.png)

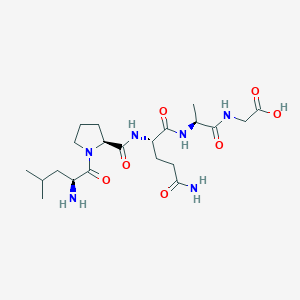
![Ethyl 5-{[(3-bromophenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B14211073.png)
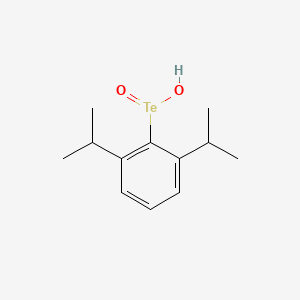
![4-[4-(tert-Butylamino)butyl]benzene-1,2-diol](/img/structure/B14211091.png)
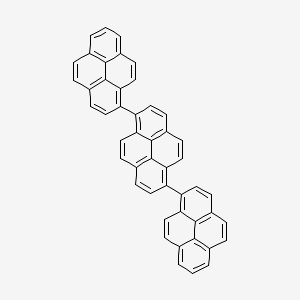
![Diethyl [(3-iodopropane-1-sulfonyl)amino]propanedioate](/img/structure/B14211101.png)
![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-3-phenyl-1H-indole](/img/structure/B14211106.png)
